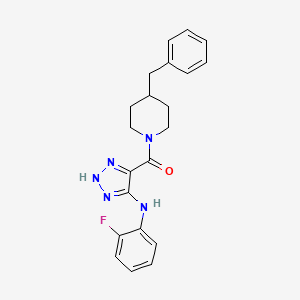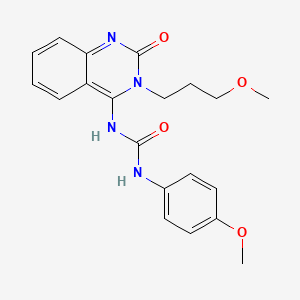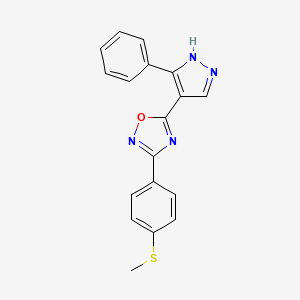![molecular formula C16H12N4OS2 B14106863 2-(benzo[d]thiazol-2-ylthio)-N-(1H-indazol-6-yl)acetamide](/img/structure/B14106863.png)
2-(benzo[d]thiazol-2-ylthio)-N-(1H-indazol-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzo[d]thiazol-2-ylthio)-N-(1H-indazol-6-yl)acetamide is a complex organic compound that features both benzothiazole and indazole moieties. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]thiazol-2-ylthio)-N-(1H-indazol-6-yl)acetamide typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Formation of Indazole Moiety: The indazole ring is usually formed by the cyclization of ortho-substituted hydrazines with carboxylic acids or their derivatives.
Coupling Reaction: The final step involves coupling the benzothiazole and indazole moieties through a thioether linkage, followed by acylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-(benzo[d]thiazol-2-ylthio)-N-(1H-indazol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Applications De Recherche Scientifique
2-(benzo[d]thiazol-2-ylthio)-N-(1H-indazol-6-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(benzo[d]thiazol-2-ylthio)-N-(1H-indazol-6-yl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(benzo[d]thiazol-2-ylthio)succinic acid
- 2-(benzo[d]thiazol-2-yl)acetic acid ethyl ester
Uniqueness
2-(benzo[d]thiazol-2-ylthio)-N-(1H-indazol-6-yl)acetamide is unique due to its combined benzothiazole and indazole structures, which confer distinct biological activities. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Propriétés
Formule moléculaire |
C16H12N4OS2 |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1H-indazol-6-yl)acetamide |
InChI |
InChI=1S/C16H12N4OS2/c21-15(18-11-6-5-10-8-17-20-13(10)7-11)9-22-16-19-12-3-1-2-4-14(12)23-16/h1-8H,9H2,(H,17,20)(H,18,21) |
Clé InChI |
CWAXNMSUGFFZRM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC4=C(C=C3)C=NN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B14106783.png)

![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B14106810.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B14106816.png)
![1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(4-methylphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B14106818.png)

![2-[2-(4-Methoxyphenyl)ethyl]-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14106831.png)
![ethyl 4-[1-methyl-3-(2-methylprop-2-en-1-yl)-2,4-dioxo-1,2,3,4,6,7-hexahydro-8H-imidazo[2,1-f]purin-8-yl]benzoate](/img/structure/B14106838.png)
![3-[(3,4-dichlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106845.png)

![3-(4-chlorobenzyl)-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14106850.png)
![3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106853.png)
![4-[5-(3,4-Dihydroxyphenyl)pent-1-en-4-ynyl]benzene-1,2-diol](/img/structure/B14106867.png)
![8-(3-chlorophenyl)-3-(4-fluorobenzyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14106869.png)
